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Compound Name: (R)-BAY-85-8501

Cat. No.: B2645296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of (R)-BAY-85-8501, a

potent and selective inhibitor of human neutrophil elastase (HNE), against other relevant

alternatives in established preclinical and clinical disease models. The data presented is

intended to offer an objective overview to inform research and drug development efforts in

pulmonary diseases.

Executive Summary
(R)-BAY-85-8501 is a reversible inhibitor of human neutrophil elastase (HNE) that has shown

efficacy in preclinical models of acute lung injury (ALI) and has been evaluated in clinical trials

for non-cystic fibrosis bronchiectasis (non-CF BE). HNE is a serine protease implicated in the

pathogenesis of various inflammatory lung diseases through its destructive effects on the

extracellular matrix and its role in perpetuating the inflammatory cycle. This guide benchmarks

(R)-BAY-85-8501 against other HNE inhibitors, namely AZD9668 and POL6014, to provide a

comparative perspective on their therapeutic potential.

Mechanism of Action: Targeting the Inflammatory
Cascade
(R)-BAY-85-8501 exerts its therapeutic effect by selectively inhibiting HNE. This inhibition

disrupts the downstream inflammatory signaling pathways initiated by excessive HNE activity.
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The binding of HNE to its receptor on airway epithelial cells can trigger a cascade of

intracellular events, leading to the production of pro-inflammatory cytokines and mucins,

contributing to airway inflammation and mucus hypersecretion.
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Human Neutrophil Elastase Signaling Pathway and Inhibition by (R)-BAY-85-8501.

Preclinical Performance in Acute Lung Injury (ALI)
Models
The elastase-induced ALI model is a well-established method to evaluate the in vivo efficacy of

HNE inhibitors. This model mimics the neutrophilic inflammation and lung damage

characteristic of ALI in humans.

Experimental Protocol: Elastase-Induced Acute Lung
Injury in Mice

Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

Induction of Injury: A single intratracheal instillation of human neutrophil elastase (HNE) or

porcine pancreatic elastase (PPE) is administered to anesthetized mice. The dosage of

elastase can vary depending on the desired severity of injury.
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Treatment: (R)-BAY-85-8501 or a comparator compound is administered, typically orally, at

various doses prior to or shortly after the elastase challenge.

Assessment of Lung Injury: At a specified time point (e.g., 24-48 hours) after elastase

instillation, the following parameters are assessed:

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid.

Total and Differential Cell Counts: To quantify the influx of inflammatory cells, particularly

neutrophils.

Protein Concentration: As a measure of alveolar-capillary barrier permeability.

Lung Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and

Eosin) to assess lung architecture, inflammation, and hemorrhage.

Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the

lung tissue.
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Generalized Experimental Workflow for Preclinical Evaluation in an ALI Model.
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Comparative Efficacy Data (Preclinical)
While direct head-to-head comparative studies are limited in the public domain, the following

table summarizes the reported in vitro potency of (R)-BAY-85-8501 and comparator

compounds.

Compound Target IC50 (nM) Ki (nM) Selectivity

(R)-BAY-85-8501

Human

Neutrophil

Elastase (HNE)

~0.065 ~0.08 High

AZD9668

Human

Neutrophil

Elastase (HNE)

~18 ~21 High

POL6014

Human

Neutrophil

Elastase (HNE)

~1.1 - High

Note: IC50 and Ki values are compiled from various sources and may not be directly

comparable due to different assay conditions.

Clinical Performance in Non-Cystic Fibrosis
Bronchiectasis (Non-CF BE)
(R)-BAY-85-8501 has been investigated in a Phase II clinical trial for the treatment of non-CF

BE, a condition characterized by chronic airway inflammation and structural lung damage.

Clinical Trial Design (Phase II)
Study Design: Randomized, double-blind, placebo-controlled.

Patient Population: Adults with a diagnosis of non-CF BE.

Intervention: (R)-BAY-85-8501 administered orally once daily.

Primary Endpoints: Safety and tolerability.
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Secondary Endpoints: Changes in lung function (e.g., FEV1), sputum inflammatory markers

(e.g., HNE activity), and patient-reported outcomes.

Comparative Clinical Trial Outcomes
Direct comparative clinical trials are not available. The following table summarizes key findings

from separate Phase II studies of (R)-BAY-85-8501 and AZD9668 in patients with non-CF BE.

Feature (R)-BAY-85-8501 (Phase II) AZD9668 (Phase II)

Dosage 1 mg and 5 mg once daily 10 mg twice daily

Treatment Duration 28 days 4 weeks

Primary Outcome
Favorable safety and

tolerability profile.[1]

Favorable safety and

tolerability profile.

Effect on Sputum HNE Activity
No significant change

observed.[1]

No significant change

observed.

Effect on Lung Function

(FEV1)

No significant improvement

observed.[1]

A trend towards improvement

was noted, but it was not

statistically significant.

Patient-Reported Outcomes
No significant improvement in

quality of life scores.[1]

No significant improvement in

quality of life scores.

Note: These results are from separate studies and should be interpreted with caution due to

potential differences in patient populations and study methodologies.

Discussion and Future Directions
(R)-BAY-85-8501 has demonstrated high potency and selectivity for HNE in preclinical studies.

In a Phase II clinical trial in patients with non-CF BE, the compound was found to be safe and

well-tolerated, though it did not show significant improvements in lung function or sputum HNE

activity at the doses and duration studied.[1] Similar outcomes were observed with AZD9668 in

a separate study.
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The lack of robust clinical efficacy for oral HNE inhibitors in bronchiectasis to date may be

attributable to several factors, including insufficient drug exposure in the lung, the complexity of

the disease pathophysiology beyond HNE activity, and the heterogeneity of the patient

population. Future research may focus on inhaled formulations to achieve higher local

concentrations of the drug in the airways, as is being explored with compounds like POL6014,

and on identifying patient subgroups most likely to respond to HNE inhibitor therapy.

In conclusion, while (R)-BAY-85-8501 remains a valuable tool for investigating the role of HNE

in pulmonary diseases, further studies are needed to optimize its therapeutic application and to

fully delineate its comparative efficacy against other emerging treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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